molecular formula C9H6F2O B6619018 4-(2,2-Difluorovinyl)benzaldehyde CAS No. 875110-45-5

4-(2,2-Difluorovinyl)benzaldehyde

Cat. No.: B6619018
CAS No.: 875110-45-5
M. Wt: 168.14 g/mol
InChI Key: WMTWEMZPHHVEBU-UHFFFAOYSA-N
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Description

4-(2,2-Difluorovinyl)benzaldehyde is an organic compound characterized by the presence of a difluorovinyl group attached to a benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, which make it a valuable building block in the synthesis of various bioactive molecules and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2,2-Difluorovinyl)benzaldehyde can be synthesized through several methods. One common approach involves the defluorinative alkylation of α-trifluoromethyl alkenes. This method utilizes diverse alkyl sources, including organohalides, N-hydroxyphthalimide esters, and Katritzky salts, under mild conditions . Another method involves the nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale electrochemical defluorinative alkylation processes. These methods offer advantages such as mild reaction conditions, simple operation, and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorovinyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Reactions with nucleophiles to form substituted products.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Properties

IUPAC Name

4-(2,2-difluoroethenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTWEMZPHHVEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a nitrogen stream, a 2M hydrochloric acid aqueous solution (2.5 mL) was added to a solution of 1-diethoxymethyl-4-(2,2-difluorovinyl)benzene (998.1 mg, 4.12 mmol) in ether (4 mL) cooled in an ice bath and the reaction mixture was stirred at the same temperature for three minutes and at room temperature for 3.75 hours. The reaction mixture was extracted with ether and the organic layer was washed with a saturated sodium hydrogen carbonate aqueous solution and a saturated sodium chloride aqueous solution, and dried over sodium sulfate. The solvent was distilled under reduced pressure to obtain a crude compound.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
1-diethoxymethyl-4-(2,2-difluorovinyl)benzene
Quantity
998.1 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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